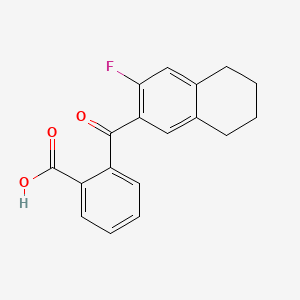
Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a benzoic acid moiety attached to a fluorinated tetrahydronaphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- can be achieved through several synthetic routes. One common method involves the use of anthranilic acid as a starting material. The process includes diazotization with anhydrous hydrogen fluoride and sodium nitrite in a methoxyethyl methyl ether solvent, followed by refluxing for three hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include fluorinated quinones, alcohol derivatives, and various substituted benzoic acids.
Applications De Recherche Scientifique
Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluorobenzoic acid: A simpler analog with a single fluorine substituent on the benzoic acid ring.
3-Fluoro-4-{[(2R)-2-hydroxy-2-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl]-}: Another fluorinated benzoic acid derivative with different substituents.
Uniqueness
Benzoic acid, 2-((3-fluoro-5,6,7,8-tetrahydro-2-naphthalenyl)carbonyl)- is unique due to its specific structural features, including the fluorinated tetrahydronaphthalene ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
104761-55-9 |
|---|---|
Formule moléculaire |
C18H15FO3 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-(3-fluoro-5,6,7,8-tetrahydronaphthalene-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C18H15FO3/c19-16-10-12-6-2-1-5-11(12)9-15(16)17(20)13-7-3-4-8-14(13)18(21)22/h3-4,7-10H,1-2,5-6H2,(H,21,22) |
Clé InChI |
BNKKNCWCUWGPLO-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=CC(=C(C=C2C1)C(=O)C3=CC=CC=C3C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


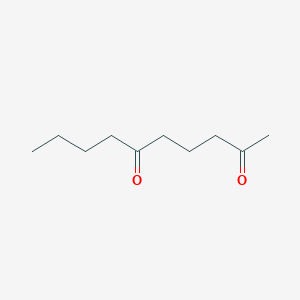
![11-thia-13,15,16-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-1(10),2,4,6,8,12,14-heptaene](/img/structure/B14343709.png)
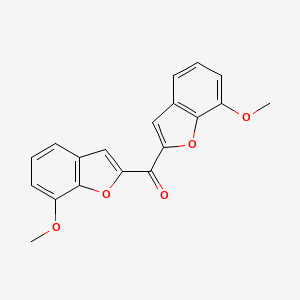
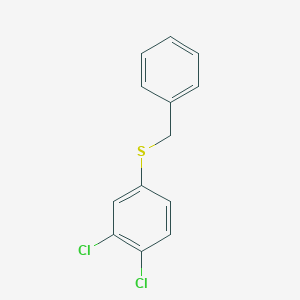
![2-[3-(4-Hydroxy-3-methoxyphenyl)propyl]-3,5-dimethoxyphenol](/img/structure/B14343727.png)

![7,7-Dichloro-2,2,6-trimethyl-3-oxabicyclo[4.2.0]octan-8-one](/img/structure/B14343736.png)
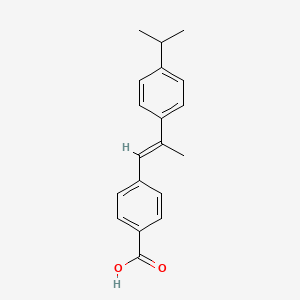
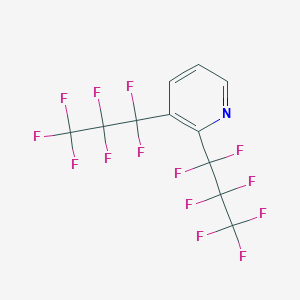

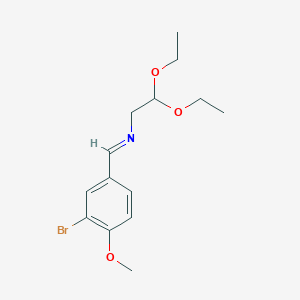

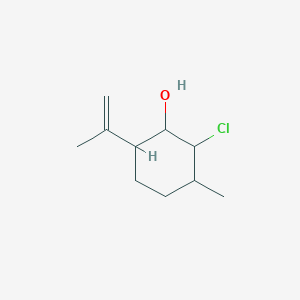
![3-[4-(Thiophen-2-yl)butyl]-1,3-oxazolidin-2-one](/img/structure/B14343782.png)
